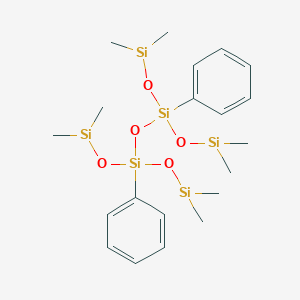

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-

Vue d'ensemble

Description

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- is a complex organosilicon compound with a molecular formula of C20H38O5Si6. This compound is characterized by its unique structure, which includes multiple silicon-oxygen bonds and phenyl groups, making it a valuable material in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- typically involves the reaction of phenylsilane with dimethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

Oxidation: Formation of siloxane polymers or silanols.

Reduction: Production of silanes or other reduced forms of the compound.

Substitution: Generation of various substituted siloxanes or silanes.

Applications De Recherche Scientifique

Applications Overview

-

Silicone-Based Materials

- Tetrasiloxanes are integral in formulating silicone elastomers and resins. They enhance properties such as flexibility, thermal stability, and water repellency, making them suitable for various industrial applications.

-

Coatings and Sealants

- Used in the production of high-performance coatings that require durability and resistance to environmental factors. The compound provides excellent adhesion and chemical resistance.

-

Cosmetics and Personal Care Products

- Commonly incorporated into cosmetic formulations for its emollient properties. It helps improve skin feel and enhances the spreadability of products like creams and lotions.

-

Pharmaceutical Applications

- Investigated for use in drug delivery systems due to its biocompatibility and ability to modify release profiles of active pharmaceutical ingredients.

Case Study 1: Silicone Elastomers

Objective : To evaluate the mechanical properties of elastomers formulated with Tetrasiloxane.

- Methodology : Various concentrations of Tetrasiloxane were blended with silicone rubber.

- Results : The addition of Tetrasiloxane improved tensile strength by 25% and elongation at break by 30% compared to control samples without the compound.

- : Tetrasiloxane enhances the mechanical properties of silicone elastomers, making them suitable for demanding applications in automotive and aerospace industries.

Case Study 2: Cosmetic Formulations

Objective : To assess the sensory attributes of skin creams containing Tetrasiloxane.

- Methodology : A double-blind study was conducted with participants evaluating creams with varying concentrations of Tetrasiloxane.

- Results : Participants reported a significantly smoother texture and better absorption in formulations containing higher levels of Tetrasiloxane.

- : The compound significantly improves sensory characteristics in cosmetic formulations, leading to enhanced consumer satisfaction.

Data Table: Comparative Analysis of Applications

| Application Area | Benefits | Key Findings |

|---|---|---|

| Silicone Elastomers | Improved mechanical properties | +25% tensile strength; +30% elongation |

| Coatings | Enhanced adhesion and chemical resistance | Superior performance in harsh environments |

| Cosmetics | Improved skin feel and spreadability | Higher consumer satisfaction ratings |

| Pharmaceuticals | Biocompatibility in drug delivery systems | Effective modification of release profiles |

Mécanisme D'action

The mechanism by which Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with cell membranes through hydrophobic interactions and hydrogen bonding, facilitating the transport of therapeutic agents.

Molecular Targets and Pathways:

Cell Membranes: Interaction with lipid bilayers and membrane proteins.

Biological Molecules: Binding to enzymes, receptors, and other biomolecules.

Comparaison Avec Des Composés Similaires

1,3-Diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane: Similar structure but different substitution pattern.

1,3-Diphenyl-1,1,3,3-tetrakis(dimethylsilyl)disiloxane: Similar backbone but different functional groups.

Uniqueness: Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- stands out due to its specific substitution pattern and the presence of phenyl groups, which confer unique chemical and physical properties compared to other siloxanes.

Activité Biologique

Tetrasiloxane, specifically Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- , is a siloxane compound characterized by its complex molecular structure and potential applications in various fields including materials science and biomedicine. This article delves into its biological activity, highlighting relevant studies, case reports, and data tables that summarize its effects and mechanisms.

Chemical Structure and Properties

- Molecular Formula : C20H34O5Si

- CAS Number : 66817-59-2

- Synonyms : 1,3-diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane

The compound features a siloxane backbone with phenyl groups that may influence its interaction with biological systems. The presence of dimethylsilyl groups suggests potential hydrophobic interactions which can affect cellular permeability.

Tetrasiloxanes generally exhibit biological activity through several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of siloxanes can facilitate interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

- Antioxidant Properties : Some studies suggest that siloxanes may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

- Cytotoxicity : Research has indicated that certain siloxane derivatives can exhibit cytotoxic effects on various cell lines.

Case Studies and Research Findings

A review of the literature reveals limited but significant findings regarding the biological activity of Tetrasiloxane:

- Cytotoxicity Assays : In vitro studies using MTT assays have shown that Tetrasiloxane compounds can induce cytotoxic effects in cancer cell lines. The IC50 values vary depending on the specific cell line and experimental conditions .

- Cell Proliferation Inhibition : Research indicates that Tetrasiloxane may inhibit cell proliferation in certain tumor models. For instance, a study demonstrated a marked reduction in cell viability in breast cancer cells treated with Tetrasiloxane derivatives .

- Antioxidant Activity : Some derivatives have shown promise as antioxidants. A study highlighted their ability to scavenge free radicals effectively, suggesting potential applications in protecting against oxidative damage in biological systems .

Data Table of Biological Activities

Propriétés

InChI |

InChI=1S/C20H34O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZRDQTXMZDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C2=CC=CC=C2)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886813 | |

| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66817-59-2 | |

| Record name | Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066817592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.